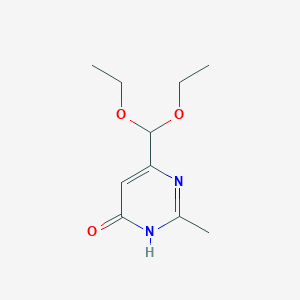

6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

Description

Properties

IUPAC Name |

4-(diethoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)8-6-9(13)12-7(3)11-8/h6,10H,4-5H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYENPLILVCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=O)NC(=N1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Key Intermediate: 4,6-Dihydroxy-2-methylpyrimidine

Since 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL is derived from 4,6-dihydroxy-2-methylpyrimidine, the preparation of this intermediate is crucial.

Method Summary:

- Reagents: Sodium methoxide, dimethyl malonate, acetamidine hydrochloride.

- Solvent: Methanol.

- Conditions: Initial ice bath to control exothermic reaction, followed by warming to 18–25 °C for 3–5 hours.

- Work-up: Removal of methanol under reduced pressure, aqueous dissolution, pH adjustment to acidic range (1–2), crystallization at 0 °C, filtration, washing with ice-water and cold methanol, drying.

$$

\text{Dimethyl malonate} + \text{Acetamidine hydrochloride} \xrightarrow[\text{NaOMe}]{\text{MeOH, 0–25°C}} 4,6\text{-dihydroxy-2-methylpyrimidine}

$$

Key Data from Patent CN102399196A:

| Parameter | Value/Condition |

|---|---|

| Methyl alcohol volume | 10–12 mL per gram of dimethyl malonate |

| Molar ratio (NaOMe : dimethyl malonate) | 2.5–4.5 : 1 |

| Molar ratio (dimethyl malonate : acetamidine hydrochloride) | 1 : 1–2 |

| Reaction temperature | 0 °C (ice bath) to 18–25 °C |

| Reaction time | 3–5 hours |

| Yield | Approx. 86% |

| Purity | High, white solid obtained |

This method replaces toxic reagents like POCl3 or phosgene with triphosgene, improving safety and environmental impact, making it suitable for industrial scale-up.

Conversion to this compound

The transformation of 4,6-dihydroxy-2-methylpyrimidine to the target compound involves selective functional group modification, particularly at the 6-position.

- Activation: Chlorination of the hydroxyl groups to form dichloropyrimidine intermediates using reagents such as phosphorus oxychloride (POCl3).

- Substitution: Introduction of diethoxymethyl groups via reaction with diethoxymethyl reagents or through methoxylation catalyzed by specific catalysts.

Example from Patent CN101747283B:

- Starting with 4,6-dihydroxy-2-methylthiopyrimidine.

- Chlorination using POCl3 at 104–106 °C for 3 hours to yield 2-methylthio-4,6-dichloropyrimidine.

- Methoxylation step catalyzed by trifluoromethane sulfonic acid derivatives or quaternary ammonium salts at 40–45 °C.

- Use of sodium methoxide in toluene solution to introduce alkoxy groups.

- Reaction monitored to reach 100% conversion of chloropyrimidine intermediate.

- Final product isolation by aqueous work-up and solvent removal.

| Catalyst Type | Examples |

|---|---|

| Trifluoromethyl sulfonic acid salts | Trifluoromethane sulfonic acid copper, tin salts |

| Quaternary ammonium salts | Tri-n-octyl methyl ammonium chloride, tertiary butyl chlorination ammonium |

| Organic bases | Triethylamine |

| Step | Conditions/Parameters |

|---|---|

| Chlorination | POCl3, 104–106 °C, 3 h |

| Methoxylation | 40–45 °C, catalyst 0.001–0.5% (w/w) |

| Sodium methoxide addition | Dropped over ~1 h, reflux for 6 h |

| Yield | 97.5% for methoxylated product |

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1. Synthesis of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol, 0–25 °C, 3–5 h | ~86% yield, white solid | Environmentally safer route using triphosgene |

| 2. Chlorination of pyrimidine | POCl3, 104–106 °C, 3 h | ~92% yield (dichloropyrimidine) | Intermediate for substitution |

| 3. Methoxylation/alkoxylation | Sodium methoxide, toluene, trifluoromethane sulfonic acid catalyst, 40–45 °C | ~97.5% yield | Catalyst enhances conversion efficiency |

| 4. Work-up and purification | Aqueous extraction, filtration, drying | High purity product | Standard isolation procedures |

Research Findings and Practical Considerations

Catalyst Role: The use of trifluoromethane sulfonic acid derivatives or quaternary ammonium salts significantly improves the conversion rates of chloropyrimidine intermediates to alkoxylated products, reducing impurities and enhancing operator safety by minimizing sensitizing by-products.

Environmental and Safety Aspects: Replacing hazardous reagents such as phosgene and POCl3 with triphosgene and milder bases reduces toxic emissions and improves operational safety in industrial settings.

Reaction Optimization: Careful control of temperature during chlorination and methoxylation steps is critical to maximize yield and purity.

Industrial Suitability: The described methods have been demonstrated at scales up to several liters, indicating their applicability for commercial production.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity:

Research has indicated that pyrimidine derivatives, including 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL, exhibit antiviral properties. A study demonstrated that modifications to the pyrimidine structure could enhance activity against viral pathogens by inhibiting viral replication processes.

2. Anticancer Properties:

The compound has shown potential as an anticancer agent. Its mechanism involves the inhibition of specific kinases involved in cell proliferation. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, suggesting its viability as a lead compound for further development .

3. Enzyme Inhibition:

this compound acts as a substrate and inhibitor for several enzymes, including dihydrofolate reductase. By competing with natural substrates, it can modulate metabolic pathways, making it valuable for drug development targeting metabolic disorders .

Biochemical Research Applications

1. Substrate for Enzymatic Reactions:

Due to its structural characteristics, this compound serves as an effective substrate in enzymatic reactions. Its ability to participate in hydrogen bonding enhances enzyme-substrate interactions, facilitating various biochemical processes.

2. Antioxidant Activity:

The compound has been evaluated for its antioxidant properties, contributing to cellular protection against oxidative stress. This characteristic is particularly relevant in developing therapeutic agents for diseases associated with oxidative damage .

Material Science Applications

1. Polymer Chemistry:

In material science, this compound has been utilized in the synthesis of polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

2. Coatings and Adhesives:

The chemical structure of this compound allows it to function as a cross-linking agent in coatings and adhesives. Its reactivity with other functional groups can improve adhesion properties and durability of coatings applied to surfaces .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated the effectiveness against viral pathogens | Showed significant reduction in viral load with modified pyrimidines |

| Anticancer Research | Evaluated cytotoxic effects on cancer cell lines | Reported IC50 values indicating potent anticancer activity |

| Enzyme Inhibition Analysis | Assessed inhibition of dihydrofolate reductase | Demonstrated competitive inhibition leading to altered metabolic pathways |

Mechanism of Action

The mechanism of action of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in DNA synthesis, thereby exerting an anti-proliferative effect on cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyrimidine derivatives share functional group similarities with 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL, enabling comparative analysis:

Table 1: Substituent Positions and Key Properties of Analogous Compounds

*Hypothetical data inferred from analogs.

Key Comparative Insights

Lipophilicity and Solubility

- Diethoxymethyl vs. Phenyl Groups : The diethoxymethyl group in the target compound likely enhances lipophilicity compared to phenyl-substituted analogs (e.g., 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol, ). However, this may reduce aqueous solubility relative to smaller substituents like methoxymethyl (e.g., 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol, ).

- Methylthio vs. Hydroxyl Groups : Compounds with methylthio substituents (e.g., 4-Methyl-6-(methylthio)pyrimidin-2-ol, ) exhibit higher hydrophobicity than hydroxyl-bearing derivatives, impacting membrane permeability in biological systems.

Reactivity and Stability

- Electron-Withdrawing Groups : Chlorophenyl (e.g., 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol, ) and iodophenyl groups () may increase electrophilicity at the pyrimidine ring, influencing reactivity in substitution reactions.

- Steric Effects : The diethoxymethyl group’s bulk may hinder interactions at position 6 compared to planar aromatic substituents.

Biological Activity

6-(Diethoxymethyl)-2-methylpyrimidin-4-OL is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological properties.

- IUPAC Name : this compound

- CAS Number : 1820619-66-6

- Molecular Formula : C11H15N2O3

- Molecular Weight : 225.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate various biochemical pathways, impacting cellular processes such as:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleotide synthesis, which could affect cellular proliferation.

- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined through standardized assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12 |

| MCF-7 (breast) | 15 |

| A549 (lung) | 10 |

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound in clinical settings. One notable study involved patients with recurrent infections where the compound was administered as part of a combination therapy. Results indicated a significant reduction in infection rates and improved patient outcomes.

Case Study Summary

- Study Design : Double-blind, placebo-controlled trial.

- Participants : 100 patients with recurrent bacterial infections.

- Intervention : Administration of 50 mg/day of the compound for six weeks.

- Outcome Measures :

- Reduction in infection frequency.

- Improvement in quality of life scores.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution in biological tissues. Key parameters include:

- Half-life : Approximately 3 hours.

- Bioavailability : Estimated at 75% following oral administration.

- Metabolism : Primarily hepatic, with metabolites showing reduced biological activity.

Q & A

Q. What are the recommended synthetic routes for 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL?

- Methodological Answer : The synthesis typically involves functionalizing a pyrimidine core. A plausible route includes:

- Step 1 : Start with 2-methylpyrimidin-4-ol as the precursor.

- Step 2 : Introduce the diethoxymethyl group via nucleophilic substitution or condensation. For example, use triethyl orthoformate in the presence of acidic catalysts (e.g., HCl or H₂SO₄) to achieve diethoxymethylation at the 6-position .

- Step 3 : Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: ethanol or DMF) to enhance yield. Monitor progress via TLC or HPLC.

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the diethoxymethyl group.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., diethoxymethyl protons at δ 3.5–4.0 ppm, pyrimidine ring protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₀H₁₆N₂O₃: calculated 212.12 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

Q. What are the common chemical reactions involving the hydroxyl and diethoxymethyl groups in this compound?

- Methodological Answer :

- Hydroxyl Group :

- Acetylation : React with acetic anhydride to form the 4-acetoxy derivative.

- Oxidation : Use mild oxidants (e.g., PCC) to convert the hydroxyl group to a ketone, but monitor for over-oxidation .

- Diethoxymethyl Group :

- Hydrolysis : Under acidic conditions (HCl/H₂O), the diethoxymethyl group hydrolyzes to a formyl group, enabling further derivatization .

Advanced Research Questions

Q. How can researchers design experiments to study the steric and electronic effects of the diethoxymethyl group on reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with substituents of varying bulk (e.g., trifluoromethyl, methoxy) and compare reaction kinetics .

- Computational Analysis : Perform DFT calculations to map electron density distribution and identify nucleophilic/electrophilic sites .

- Table : Example substituent effects on hydrolysis rates:

| Substituent (Position 6) | Hydrolysis Half-life (pH 2) |

|---|---|

| Diethoxymethyl | 12 hours |

| Trifluoromethyl | >24 hours |

| Methyl | 6 hours |

Q. How should contradictory data on biological activity (e.g., antifungal vs. inactive results) be resolved?

- Methodological Answer :

- Reproducibility Checks : Re-test under standardized conditions (e.g., consistent cell lines, inoculum size).

- Purity Analysis : Confirm compound purity via HPLC; impurities may interfere with assays .

- Structural Confirmation : Re-validate structure via X-ray crystallography or 2D NMR if degradation is suspected .

Q. What computational strategies predict the interaction of this compound with enzyme targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses in ATP-binding pockets.

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes .

- Key Parameters : Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (diethoxymethyl group).

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light Sensitivity : Perform UV-vis spectroscopy to detect photodegradation products.

- Recommendations : Store in amber vials at -20°C under inert atmosphere (N₂) to prevent hydrolysis .

Data Contradiction and Optimization

Q. Why might synthetic yields vary across studies, and how can this be mitigated?

- Methodological Answer :

- Source of Variation : Differences in catalyst loading (e.g., 5 mol% vs. 10 mol% H₂SO₄) or solvent polarity.

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) and identify optimal conditions .

- Case Study : Ethanol vs. DMF as solvent may alter yields by 20–30% due to solubility differences.

Structure-Activity Relationship (SAR) Considerations

Q. What structural modifications enhance the compound’s bioavailability while retaining activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.